Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H20FNO3 and its molecular weight is 233.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate primarily targets 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) . MenA is an enzyme involved in the biosynthesis of menaquinone (MK), an important carrier molecule within the electron transport chain (ETC) of Mycobacterium tuberculosis (Mtb) .
Mode of Action
The compound interacts with MenA, inhibiting its function . This inhibition disrupts the synthesis of menaquinone, thereby affecting the electron transport chain of Mtb .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the menaquinone biosynthetic pathway . By inhibiting MenA, the compound disrupts the synthesis of menaquinone, a key component of the mycobacterial ETC . This disruption affects the generation of proton motive force, which is crucial for ATP production and other cellular functions .
Pharmacokinetics
The compound is a solid powder and is soluble in some organic solvents such as methanol and dimethyl ketone , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of MenA and the subsequent disruption of the menaquinone biosynthetic pathway result in the impairment of the mycobacterial ETC . This impairment affects the generation of proton motive force, leading to a decrease in ATP production and other cellular functions . These molecular and cellular effects are essential for the long-term survival of Mtb, particularly under the hypoxic conditions present within infected granulomas .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents may affect its bioavailability and distribution within the body. Additionally, the hypoxic conditions within infected granulomas can influence the compound’s efficacy against Mtb .
Properties
IUPAC Name |
tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h14H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZOULIMVKCGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623843 | |
Record name | tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614730-97-1 | |
Record name | 1,1-Dimethylethyl 4-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614730-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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